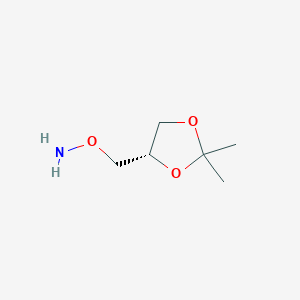

(S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine

Description

(S)-O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine (CAS: 145215-31-2) is a chiral hydroxylamine derivative featuring a 2,2-dimethyl-1,3-dioxolane moiety. This compound is characterized by its molecular formula C₇H₁₃NO₃ (calculated molecular weight: 175.18 g/mol) and is commercially available at 97% purity . Key physical properties include its stereochemical configuration ([α]D²⁰ = -14.2 in CHCl₃) and its role as a reactive intermediate in organic synthesis, particularly in the formation of oximes or as a chiral auxiliary .

Properties

IUPAC Name |

O-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2)8-3-5(10-6)4-9-7/h5H,3-4,7H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIKEGMDLASJHI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CON)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)CON)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The process may involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in a variety of substituted hydroxylamine derivatives .

Scientific Research Applications

(S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and amines.

Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of (S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound is compared to three structurally related hydroxylamine derivatives (Table 1):

Key Observations:

- Substituent Complexity: The target compound lacks aromatic or heterocyclic substituents, making it less sterically hindered compared to the benzyl-, imidazole-, or benzofuryl-containing analogs. This simplicity may enhance its reactivity in nucleophilic reactions .

- Stereochemical Control: The compound from exhibits 79% stereoselectivity under cryogenic conditions (-90°C), highlighting the role of temperature and reagents in controlling stereochemistry. The target compound’s stereochemical purity is inferred from its optical rotation but requires further validation .

Physicochemical Properties

- Solubility and Polarity: The target’s TLC Rf (0.21) suggests moderate polarity, likely lower than benzyl-containing analogs due to the absence of aromatic groups. Imidazole or benzofuryl substituents may increase polarity via hydrogen bonding or π-π interactions .

- Thermal Stability: The target’s melting point (118–120°C) is comparable to other dioxolane derivatives, though data for analogs are lacking .

Biological Activity

(S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine, identified by its CAS number 14347-78-5, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and effects on various biological systems.

The compound has the following chemical properties:

- Molecular Formula : C₆H₁₂O₃

- Molecular Weight : 132.16 g/mol

- InChI Key : RNVYQYLELCKWAN-RXMQYKEDSA-N

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 3

- Rotatable Bonds : 1

Synthesis

The synthesis of this compound involves several steps that include the reaction of (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol with hydroxylamine derivatives under controlled conditions. For example, one method reported yields of approximately 31% under specific reaction conditions involving sodium hydride in tetrahydrofuran (THF) at varying temperatures .

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects. For instance, benzopsoralens with hydroxymethyl groups have shown marked antiproliferative activity in mammalian cells by inhibiting topoisomerase II. This mechanism is crucial as it suggests potential applications in cancer therapy .

The biological activity of this compound may be related to its ability to interact with various biological targets:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, leading to antiproliferative effects in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some hydroxylamine derivatives can induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study on Benzopsoralens | Induced antiproliferative effects in mammalian cells; mechanism linked to topoisomerase II inhibition | Cell culture assays |

| Synthesis and Activity Comparison | Hydroxymethyl derivatives showed enhanced biological activity compared to their parent compounds | Comparative analysis of various derivatives |

Cytotoxicity Assays

In vitro studies have demonstrated that compounds related to this compound exhibit cytotoxic effects across different cell lines. For example, the cytotoxicity was assessed using MTT assays to determine IC50 values for various derivatives. The results indicated significant cell death at concentrations as low as 10 µM in certain cases .

Q & A

Q. How are dioxolane-hydroxylamine derivatives utilized in enzyme inhibition studies?

- Methodological Answer : The hydroxylamine moiety acts as a nucleophile, covalently modifying enzyme active sites (e.g., serine hydrolases). Activity-based protein profiling (ABPP) with fluorescent probes quantifies inhibition. For example, derivatives inhibit adenosine A₂A receptors, validated via radioligand binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.